

# 1-epi-Regadenoson: A Technical Overview of its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthetic approaches for **1-epi-Regadenoson**, an epimer of the selective A2A adenosine receptor agonist, Regadenoson. Due to the limited direct experimental data on **1-epi-Regadenoson**, this document leverages established knowledge of Regadenoson's synthesis and biological activity to infer the properties and potential manufacturing pathways for its C1'-epimer.

#### **Chemical Structure**

**1-epi-Regadenoson** is a stereoisomer of Regadenoson, differing in the configuration at the C1' position of the ribofuranose moiety. The systematic IUPAC name for **1-epi-Regadenoson** is 1-[6-amino-9-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]-N-methylpyrazole-4-carboxamide.[1] This contrasts with the (2R,3R,4S,5R) configuration of the ribose in Regadenoson.[2][3]

Table 1: Chemical and Physical Properties of **1-epi-Regadenoson** 



| Property          | Value                                                                                                                 | Source |
|-------------------|-----------------------------------------------------------------------------------------------------------------------|--------|
| Molecular Formula | C15H18N8O5                                                                                                            | [1]    |
| Molecular Weight  | 390.35 g/mol                                                                                                          | [1]    |
| IUPAC Name        | 1-[6-amino-9- [(2S,3R,4S,5R)-3,4-dihydroxy- 5-(hydroxymethyl)oxolan-2- yl]purin-2-yl]-N- methylpyrazole-4-carboxamide |        |

## **Proposed Synthesis of 1-epi-Regadenoson**

While specific literature on the synthesis of **1-epi-Regadenoson** is not readily available, a plausible synthetic route can be extrapolated from established methods for Regadenoson. The key to synthesizing the 1'-epimer would be the use of a ribose derivative with the corresponding (2S,3R,4S,5R) stereochemistry or achieving epimerization at the C1' position during the synthesis. One potential pathway starts from 2-chloroadenine and a suitably protected 1-epi-ribofuranose derivative.

### **Experimental Protocol: Proposed Synthesis**

This proposed protocol is adapted from a known synthesis of Regadenoson.

- Step 1: Synthesis of 2-hydrazinoadenine 2-chloroadenine is reacted with hydrazine hydrate to yield 2-hydrazinoadenine.
- Step 2: Cyclization The resulting 2-hydrazinoadenine undergoes cyclization with ethyl 2-formyl-3-oxopropionate.
- Step 3: Amination The product from the previous step is then subjected to amination with methylamine.
- Step 4: Glycosidation The crucial step involves the glycosidation of the purine derivative with a protected 1-epi-ribofuranose, such as 1,2,3,5-tetra-O-acetate- $\beta$ -D-ribofuranose with the desired stereochemistry, in the presence of a catalyst like trimethylsilyl triflate (TMSOTf).



Step 5: Deprotection The final step is the hydrolysis of the protecting groups, for instance, with sodium hydroxide, to yield **1-epi-Regadenoson**.



Click to download full resolution via product page

Proposed synthesis workflow for **1-epi-Regadenoson**.

### **Biological Activity and Signaling Pathway**

Regadenoson is a potent and selective agonist for the adenosine A2A receptor. This interaction initiates a signaling cascade that leads to coronary vasodilation. It is highly probable that **1-epi-Regadenoson** also interacts with the A2A receptor, although its binding affinity and efficacy may differ due to the change in stereochemistry.

The activation of the A2A receptor, a G-protein coupled receptor, stimulates adenylyl cyclase. This enzyme then increases the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates downstream targets, ultimately resulting in the relaxation of coronary artery smooth muscle and vasodilation.





Click to download full resolution via product page

A2A receptor signaling pathway initiated by an agonist.

## **Quantitative Data (Regadenoson)**



The following tables provide quantitative data for Regadenoson, which can serve as a benchmark for future studies on **1-epi-Regadenoson**.

Table 2: Pharmacokinetic Properties of Regadenoson

| Parameter                        | Value                          | Source |
|----------------------------------|--------------------------------|--------|
| Peak Plasma Concentration (Cmax) | 13.6 ng/mL (after 400 μg dose) |        |
| Time to Peak (Tmax)              | 1-4 min                        |        |
| Terminal Half-life               | 2 h                            | -      |
| Onset of Action                  | ~30 seconds                    | -      |

Table 3: Receptor Binding Affinity of Regadenoson

| Receptor | Ki (nM) |
|----------|---------|
| A2A      | 1269    |
| A1       | 16460   |
| Source:  |         |

Table 4: In Vitro Potency of Regadenoson

| Parameter | Value        |
|-----------|--------------|
| EC50      | 6.4 ± 1.2 nM |
| Source:   |              |

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. 1-epi-Regadenoson | C15H18N8O5 | CID 92021929 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Regadenoson Wikipedia [en.wikipedia.org]
- 3. Regadenoson | C15H18N8O5 | CID 219024 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-epi-Regadenoson: A Technical Overview of its Chemical Structure and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12399005#1-epi-regadenoson-chemical-structure-and-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com